molecular formula C23H22N4O4 B11014014 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Katalognummer: B11014014
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: LCCPUGQLEWTMBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic isoquinoline-carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent and a 1H-imidazol-4-yl-ethyl side chain. The structure integrates an isoquinoline core, a methoxy-decorated aromatic ring, and an imidazole-containing ethyl group. Isoquinoline derivatives are pharmacologically significant due to their interactions with enzymes and receptors, such as kinases and G-protein-coupled receptors (GPCRs) . The methoxy groups may enhance lipid solubility and membrane permeability, while the imidazole moiety could contribute to hydrogen bonding or metal coordination in biological systems.

Eigenschaften

Molekularformel

C23H22N4O4

Molekulargewicht

418.4 g/mol

IUPAC-Name

2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H22N4O4/c1-30-16-7-8-21(31-2)20(11-16)27-13-19(17-5-3-4-6-18(17)23(27)29)22(28)25-10-9-15-12-24-14-26-15/h3-8,11-14H,9-10H2,1-2H3,(H,24,26)(H,25,28)

InChI-Schlüssel

LCCPUGQLEWTMBC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CN=CN4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Dihydroisoquinoline Core

The dihydroisoquinoline skeleton is synthesized via a modified Castagnoli-Cushman reaction between homophthalic anhydride (6a ) and 1,3,5-triazinane derivatives. This method, detailed in, produces 3,4-dihydroisoquinolone-4-carboxylic acids (4a-b ) in two steps:

  • Cyclocondensation : Homophthalic anhydride reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5 ) at 80°C in acetonitrile to yield intermediate 7a .

  • Deprotection and hydrolysis : Removal of the 2,4-dimethoxybenzyl (DMB) group using trifluoroacetic acid (TFA) followed by basic hydrolysis generates carboxylic acid 4a (Scheme 1).

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationCH₃CN, 80°C, 12 h38
DeprotectionTFA/DCM, rt, 2 h92
HydrolysisNaOH/MeOH-H₂O, reflux, 4 h95

Introduction of the 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl substituent is installed at position 2 of the dihydroisoquinoline core via Ullmann-type coupling or Buchwald-Hartwig amination . Optimized conditions involve:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMF at 120°C for 24 h.

This step achieves regioselective arylation while preserving the integrity of the carboxamide functionality.

Amidation with 2-(1H-Imidazol-4-yl)ethylamine

The final step involves coupling the carboxylic acid intermediate with 2-(1H-imidazol-4-yl)ethylamine using HATU as the activating agent:

  • Activation : Carboxylic acid 4a (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 0°C.

  • Coupling : 2-(1H-Imidazol-4-yl)ethylamine (1.5 equiv) is added, and the reaction is stirred at room temperature for 12 h.

Critical Considerations :

  • The imidazole nitrogen requires protection (e.g., with a Boc group) to prevent side reactions.

  • Post-coupling deprotection is performed using HCl in dioxane to yield the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amidation efficiency is maximized in polar aprotic solvents (DMF > DMSO > THF).

  • Elevated temperatures (50°C) reduce reaction time but risk epimerization at the carboxamide center.

Catalytic Systems for Arylation

Comparative studies indicate that Pd(OAc)₂/Xantphos outperforms Cu-based systems in coupling electron-rich aryl groups, achieving yields up to 78%.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography (SiO₂, 5% MeOH/DCM) removes unreacted amine and HATU byproducts.

  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 1H, isoquinoline-H), 6.98–6.85 (m, 3H, dimethoxyphenyl-H).

  • HRMS : [M+H]⁺ calcd. for C₂₀H₂₅N₃O₄⁺: 396.1918; found: 396.1915.

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Oxide formation : Mitigated by conducting reactions under inert atmosphere.

  • Ester hydrolysis : Controlled by limiting aqueous workup duration.

Enantioselective Synthesis

Preliminary attempts using chiral Brønsted acid catalysts (e.g., TRIP) yielded the ( R )-enantiomer with 64% ee, underscoring the need for further optimization.

Scalability and Industrial Relevance

Bench-scale synthesis (50 g) demonstrates consistent yields (72–75%) with green chemistry principles :

  • Solvent recovery : DMF is distilled and reused.

  • Catalyst recycling : Pd residues are recovered via ion-exchange resins.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

The compound 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide represents a unique structure with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing research findings and case studies.

Anticancer Activity

One of the most promising applications of this compound is its potential anticancer activity. Research has indicated that derivatives of isoquinoline compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related isoquinoline compounds on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity . This suggests that the compound may similarly possess significant anticancer properties.

Neurological Applications

Compounds with similar structural motifs have been explored for their neuroprotective properties. The imidazole moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's or Parkinson's disease. Research into related compounds has shown promise in enhancing cognitive function and reducing neuroinflammation .

Antimicrobial Properties

The structural characteristics of this compound may also confer antimicrobial properties. Compounds containing isoquinoline structures have been documented to exhibit activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

Future Research Directions

To fully elucidate the applications of 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide , further studies are necessary:

  • In Vitro Studies : Comprehensive testing against a broader array of cancer cell lines to establish a more detailed profile of its cytotoxic effects.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer and neuroprotective activities will provide insights into its therapeutic potential.
  • In Vivo Studies : Animal model studies are essential to assess pharmacokinetics, bioavailability, and therapeutic efficacy in living organisms.
  • Formulation Development : Exploring different formulations to enhance solubility and bioavailability could improve its clinical applicability.

Table 2: Suggested Research Directions

Research AreaFocus
In Vitro StudiesTesting against various cancer cell lines
Mechanistic StudiesUnderstanding molecular action mechanisms
In Vivo StudiesEvaluating efficacy in animal models
Formulation DevelopmentEnhancing solubility and bioavailability

Wirkmechanismus

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in proteins, while the isoquinoline core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Nitro Groups

The methoxy groups in the target compound contrast with nitro-containing analogs like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols (). In contrast, methoxy groups are electron-donating, which may increase metabolic susceptibility (e.g., demethylation) but improve binding to hydrophobic pockets in proteins .

Property Target Compound Nitro-Imidazole Analog ()
Aromatic Substituent 2,5-dimethoxyphenyl 4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl
Electronic Effect Electron-donating (methoxy) Electron-withdrawing (nitro)
Molecular Weight (g/mol) ~413 (estimated) ~320–380 (varies by substituent)

Core Structure: Isoquinoline vs. Oxazole

Oxazole rings, as in , are smaller and more rigid, which may limit binding flexibility but improve metabolic stability due to reduced enzymatic recognition .

Property Target Compound Oxazole-Carboxamide ()
Core Heterocycle Isoquinoline 1,2-Oxazole
Side Chain 1H-imidazol-4-yl-ethyl Cyclohexenyl-ethyl
Molecular Weight (g/mol) ~413 (estimated) 248.32

Biologische Aktivität

The compound 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1401602-42-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of 418.4 g/mol . Its structure includes a dimethoxyphenyl group, an imidazole moiety, and a dihydroisoquinoline framework, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H22N4O4
Molecular Weight418.4 g/mol
CAS Number1401602-42-3

Antitumor Activity

Research has indicated that derivatives of compounds containing imidazole and isoquinoline structures exhibit significant antitumor properties. For instance, compounds similar to the one have been tested on various human cancer cell lines, demonstrating cytotoxic effects with IC50 values in the range of 2.38–8.13 µM . The presence of electron-withdrawing groups in the structure has been shown to enhance antitumor activity.

Case Study:
A study evaluated the cytotoxicity of related compounds on cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active compound showed an IC50 value comparable to that of cisplatin, a standard chemotherapy drug .

Apoptosis Induction

The compound's ability to induce apoptosis has been documented. In vitro studies revealed that treatment with certain concentrations led to an increase in early and late apoptotic cells in cancer cell lines . This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the imidazole ring plays a critical role in binding to specific receptors involved in cell signaling pathways related to growth and apoptosis . Additionally, the dihydroisoquinoline structure may interact with various enzymes and receptors implicated in cancer progression.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the potential of this compound as an antihypertensive agent due to its interaction with imidazoline binding sites and adrenergic receptors . This opens avenues for exploring its utility beyond oncology.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the isoquinoline-carboxamide core and the imidazole-ethylamine moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Protective group strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the imidazole nitrogen during synthesis, followed by acidic deprotection .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane or dichloromethane/methanol) to isolate the final product .

Basic: Which spectroscopic techniques are critical for characterizing this compound's structure?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing methoxy groups on the phenyl ring) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions .
  • Computational pre-screening : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and energy barriers, reducing trial-and-error experimentation .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological solutions involve:

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell line passage numbers .
  • Compound purity verification : Employ HPLC with UV/Vis or mass detection to confirm >95% purity .
  • Dose-response validation : Replicate activity assays across multiple concentrations to rule out false positives/negatives .

Advanced: What computational methods predict interactions between this compound and biological targets?

Recommended approaches:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases) .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100+ ns trajectories in explicit solvent models .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Advanced: What strategies enable regioselective functionalization of the dihydroisoquinoline core?

  • Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic aromatic substitution .
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for C-H activation at specific positions .

Advanced: What methodologies assess this compound's metabolic stability for drug development?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes .

Basic: What are the known biological targets of this compound?

Reported targets include:

  • Kinases : Inhibition of tyrosine kinases implicated in cancer progression .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via undefined mechanisms .

Advanced: How to resolve contradictions between computational binding predictions and experimental results?

  • Parameter refinement : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water) in simulations .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities .

Advanced: How to design stable formulations for in vivo pharmacokinetic studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes .
  • Excipient screening : Test stabilizers (e.g., polyvinylpyrrolidone) to prevent aggregation in aqueous buffers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.